molecular formula C19H17N5O4S B2420703 N-(2-furylmethyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide CAS No. 1223808-59-0

N-(2-furylmethyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide

Cat. No. B2420703
CAS RN: 1223808-59-0
M. Wt: 411.44
InChI Key: DBYPIEKHKKYPBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are used to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes studying the reaction mechanism, the intermediates, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Synthesis and Biological Evaluation

Research in the field of heterocyclic chemistry has led to the synthesis of various novel compounds, including bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and [1,2,4]triazolo[4,3-a]pyrazin derivatives, evaluated for their biological activities. For instance, a study by Reddy et al. (2013) focused on synthesizing novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria, showing potent inhibitory activity comparable to the standard drug streptomycin (Reddy, Devi, Kumar, Sunitha, & Nagaraj, 2013). This highlights the potential of such compounds in developing new antimicrobial agents.

Anticancer and Antiviral Activities

The exploration of heterocyclic compounds extends to anticancer and antiviral research. For example, Fadda et al. (2017) synthesized various heterocycles, including triazolo[5,1-c]triazines, and assessed their insecticidal activity against Spodoptera littoralis, indicating the potential of such compounds in pest control and possibly extending to antiviral applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Adenosine Receptor Antagonists

The development of adenosine receptor antagonists is another significant area of research. The 1,2,4-Triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for developing potent adenosine human receptor antagonists, with applications in treating neurological disorders (Falsini, Squarcialupi, Catarzi, Varano, Betti, Dal Ben, Marucci, Buccioni, Volpini, De Vita, Cavalli, & Colotta, 2017). This underscores the importance of heterocyclic compounds in designing new therapeutic agents targeting specific receptors in the human body.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the toxicity, environmental impact, handling precautions, and disposal methods of the compound .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications, modifications to improve its properties, or new synthesis methods .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-27-14-5-2-4-13(10-14)23-7-8-24-17(18(23)26)21-22-19(24)29-12-16(25)20-11-15-6-3-9-28-15/h2-10H,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYPIEKHKKYPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=CC=CO4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

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